

Independent Validation of Egfr-IN-110: A Comparative Guide

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Compound of Interest

Compound Name: **Egfr-IN-110**

Cat. No.: **B12361356**

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This guide provides an objective comparison of the published data for **Egfr-IN-110**, a covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR), with a focus on independent validation of its performance. **Egfr-IN-110**, also identified as compound 6 in its primary publication, utilizes a vinylpyridine warhead to covalently target cysteine 797 in the ATP binding site of EGFR.^{[1][2]} This document summarizes the key quantitative data, details the experimental protocols used in the primary study, and presents this information in a structured format for easy comparison and assessment.

Data Presentation

The following tables summarize the quantitative data for **Egfr-IN-110** (compound 6) as reported in its original publication. At present, no independent studies validating or comparing this specific compound have been identified in the public domain.

| Compound | Target | Biochemical Assay (pIC50) | Cellular Assay (pIC50) | Reference Compound(s) | Biochemical Assay (pIC50) | Cellular Assay (pIC50) |
|--------------------------|----------------|---------------------------|------------------------|-----------------------|---------------------------|------------------------|
| Egfr-IN-110 (Compound 6) | Wild-Type EGFR | 9.2 | 8.7 | Afatinib (1) | 9.5 | 8.2 |
| Pozotinib (2) | | 9.4 | 8.3 | | | |

Table 1: Potency of **Egfr-IN-110** against Wild-Type EGFR. The biochemical assay measured the direct inhibitory activity on the EGFR enzyme, while the cellular assay assessed the compound's effect on EGFR signaling within a cellular context.[1][2]

| Compound | Glutathione (GSH) Half-life (t _{1/2} , min) |
|--------------------------|------------------------------------------------------|
| Egfr-IN-110 (Compound 6) | 22 |

Table 2: Reactivity of **Egfr-IN-110**. The reactivity was assessed by measuring the half-life of the compound in the presence of glutathione, a measure of its potential for off-target reactions. A shorter half-life indicates higher reactivity.[2]

A broader kinase selectivity profiling for **Egfr-IN-110** (compound 6) was performed to assess its specificity. The results indicated good kinase selectivity.[1][2] However, the detailed quantitative data from a full kinome scan was not available in the primary publication for inclusion in this guide.

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in the primary publication by Pemberton et al., 2024.

WT EGFR Biochemical Assay

The inhibitory activity of **Egfr-IN-110** against wild-type EGFR was determined using a commercially available ADP-Glo™ kinase assay. This luminescent assay measures the amount of ADP produced during the kinase reaction. The reaction was carried out with purified EGFR enzyme, a suitable substrate, and ATP. The luminescence signal, which is proportional to the ADP generated and thus the kinase activity, was measured to determine the extent of inhibition by the compound.

Cellular EGFR Inhibition Assay

The cellular potency of **Egfr-IN-110** was assessed using a phosphorylation assay in a suitable human cell line. The specific cell line and detailed protocol for the cellular assay were not explicitly detailed in the abstract of the primary publication. Generally, such assays involve treating cells with the inhibitor, stimulating the EGFR pathway (e.g., with EGF), and then measuring the level of EGFR autophosphorylation or the phosphorylation of downstream signaling proteins using techniques like Western blotting or ELISA.

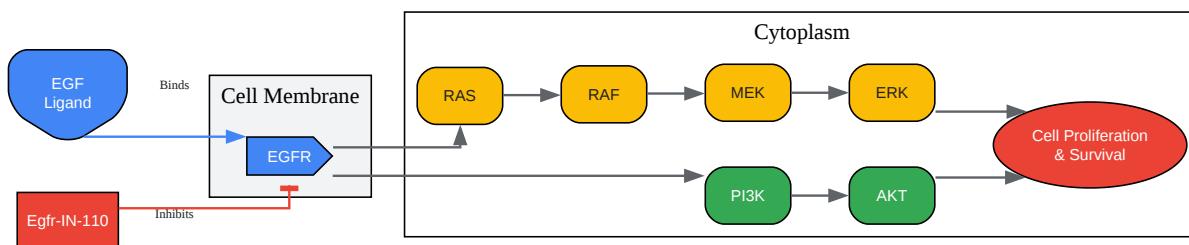
Glutathione (GSH) Reactivity Assay

The reactivity of **Egfr-IN-110** was evaluated by monitoring its stability in the presence of glutathione. The compound was incubated with GSH, and the decrease in the concentration of the parent compound over time was measured using an appropriate analytical method, such as liquid chromatography-mass spectrometry (LC-MS). The half-life ($t_{1/2}$) of the compound was then calculated from this data.

Visualizations

EGFR Signaling Pathway

The diagram below illustrates a simplified representation of the EGFR signaling pathway, which is initiated by ligand binding and subsequent receptor dimerization and autophosphorylation. This activation triggers downstream cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, leading to cellular responses like proliferation, survival, and differentiation. Covalent inhibitors like **Egfr-IN-110** block this signaling by irreversibly binding to the kinase domain of EGFR.

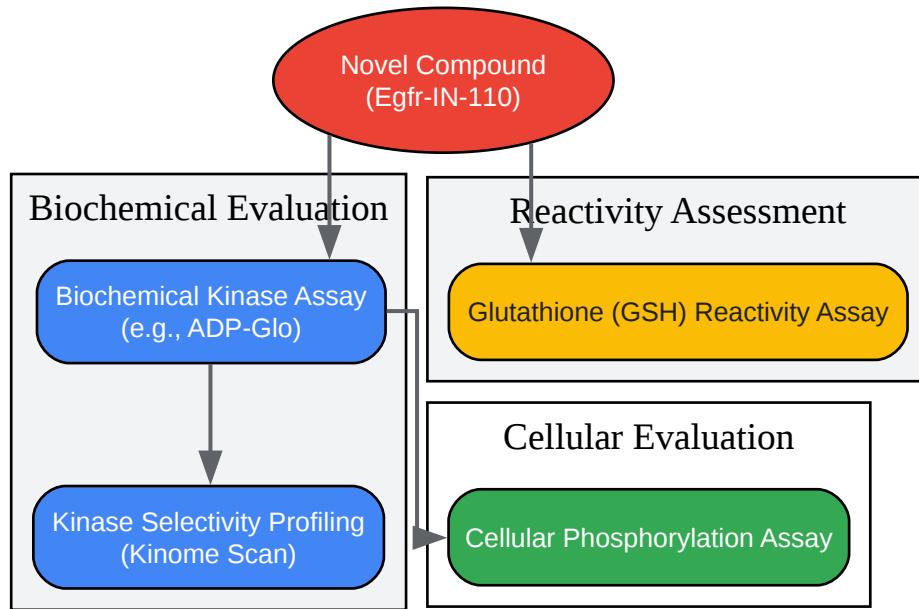


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Caption: Simplified EGFR signaling pathway and the inhibitory action of **Egfr-IN-110**.

Experimental Workflow for Inhibitor Evaluation

The following diagram outlines the general workflow for the evaluation of a novel EGFR inhibitor like **Egfr-IN-110**, from initial biochemical screening to cellular and reactivity assays.



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Caption: General experimental workflow for the evaluation of a novel EGFR inhibitor.

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References

- 1. Vinylpyridine as a Tunable Covalent Warhead Targeting C797 in EGFR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
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